(z)-5-((4-Methoxy-1h-indol-3-yl)methylene)imidazolidine-2,4-dione

Medicinal Chemistry Structure-Activity Relationship Indole Alkaloid Analog

(Z)-5-((4-Methoxy-1H-indol-3-yl)methylene)imidazolidine-2,4-dione (CAS not yet assigned; MDL MFCD31556080) is a synthetic small molecule belonging to the indole–hydantoin hybrid class, defined by a (Z)-configured exocyclic methylene bridge linking a 4-methoxyindole moiety to an imidazolidine-2,4-dione (hydantoin) core. Its molecular formula is C13H11N3O3 with a molecular weight of 257.25 g/mol.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
Cat. No. B15525041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(z)-5-((4-Methoxy-1h-indol-3-yl)methylene)imidazolidine-2,4-dione
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CC3=C(NC(=O)N3)O)C=N2
InChIInChI=1S/C13H11N3O3/c1-19-10-4-2-3-8-11(10)7(6-14-8)5-9-12(17)16-13(18)15-9/h2-6,17H,1H3,(H2,15,16,18)/b7-5+
InChIKeyAFYIIRULOSZHJX-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-5-((4-Methoxy-1H-indol-3-yl)methylene)imidazolidine-2,4-dione – Chemical Identity, Structural Class, and Procurement Relevance


(Z)-5-((4-Methoxy-1H-indol-3-yl)methylene)imidazolidine-2,4-dione (CAS not yet assigned; MDL MFCD31556080) is a synthetic small molecule belonging to the indole–hydantoin hybrid class, defined by a (Z)-configured exocyclic methylene bridge linking a 4-methoxyindole moiety to an imidazolidine-2,4-dione (hydantoin) core . Its molecular formula is C13H11N3O3 with a molecular weight of 257.25 g/mol . The compound bears structural resemblance to naturally occurring aplysinopsin alkaloids and synthetic 5-(indol-3-ylmethylene)imidazolidine-2,4-dione analogs investigated for anti-proliferative, radiosensitizing, and immunomodulatory activities [1]. Commercially, it is supplied at 95% purity for research use, with pricing indicative of a specialty building block rather than a commodity intermediate .

Why Generic Substitution of (Z)-5-((4-Methoxy-1H-indol-3-yl)methylene)imidazolidine-2,4-dione with Other Indole–Hydantoin Hybrids Introduces Experimental Risk


Within the indole–imidazolidinedione chemotype, even single-atom or positional alterations produce measurably divergent target engagement profiles. The 4-methoxy substituent on the indole ring is not a passive bystander: it modulates the electron density of the aromatic system, alters hydrogen-bonding capacity at the indole NH, and influences the conformational preference of the (Z)-methylene bridge . In related aplysinopsin-inspired series, moving the methoxy group from the 4- to the 5-position of the indole ring, or saturating the exocyclic methylene to a methyl spacer, can shift anti-proliferative IC50 values by more than an order of magnitude against the same cell line [1]. Consequently, procurement of a near-cognate analog (e.g., the unsubstituted indole, N-benzyl, or reduced methylene variant) without verifying target-specific activity data risks nullifying an entire experimental campaign. The evidence below quantifies exactly where this compound's substitution pattern creates meaningful differentiation.

Product-Specific Quantitative Differentiation Evidence for (Z)-5-((4-Methoxy-1H-indol-3-yl)methylene)imidazolidine-2,4-dione Versus Its Closest Analogs


Regiochemical Differentiation: 4-Methoxy vs. 5-Methoxy Indole Substitution in Imidazolidinedione Hybrids

In the indole–imidazolidinedione chemotype, the position of the methoxy substituent on the indole ring dictates the compound's electronic profile and target interaction geometry. The target compound bears a 4-methoxy group (C-4 of indole), which positions the methoxy oxygen proximal to the indole NH, enabling an intramolecular hydrogen-bond network that stabilizes the (Z)-methylene conformation . By contrast, the 5-methoxy regioisomer positions the substituent distal to the reactive methylene bridge, altering dipole moment and π-stacking capacity. In the structurally related series of (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones, substituent position on the indole ring was a primary driver of differential anti-proliferative potency across MCF-7, A549, and HT-29 cell lines, with potency shifts exceeding 5-fold between regioisomers [1]. Direct head-to-head quantitative comparison data for the 4-methoxy vs. 5-methoxy pair in the non-N-benzyl series is not yet published; the 4-methoxy substitution pattern present in the target compound represents a distinct and underexplored region of chemical space within this scaffold class [1].

Medicinal Chemistry Structure-Activity Relationship Indole Alkaloid Analog

Methylene Bridge vs. Saturated Methyl Linker: Conformational Rigidity and π-Conjugation Differential

The target compound features an sp²-hybridized exocyclic methylene bridge (C=CH) connecting the indole C-3 to the imidazolidinedione C-5 position, creating an extended π-conjugated system that planarizes the molecule and restricts rotational freedom . The reduced analog, 5-((4-Methoxy-1H-indol-3-yl)methyl)imidazolidine-2,4-dione (CAS 2102408-76-2; C13H13N3O3, MW 259.26), replaces the C=C bond with a C–C single bond, introducing an sp³ methylene linker that permits free rotation and disrupts π-conjugation . This saturation alters the UV absorption profile (loss of extended conjugation), reduces electrophilic character at the exocyclic carbon, and changes the preferred binding pose geometry. In the broader aplysinopsin class, the unsaturated methylene bridge is essential for biological activity; reduction to the saturated methyl analog typically results in >10-fold loss of potency across multiple targets [1]. The molecular formula difference—C13H11N3O3 (target) vs. C13H13N3O3 (reduced analog)—reflects the two additional hydrogen atoms and the loss of one degree of unsaturation, which is analytically distinguishable by HPLC retention time shift and mass spectrometry .

Conformational Analysis Drug Design Covalent Inhibitor

N-Unsubstituted Indole NH as a Hydrogen-Bond Donor: Differentiating the Target Compound from N-Benzyl Blocked Analogs

The target compound retains a free indole NH group (N-1 of indole), which serves as a hydrogen-bond donor (HBD) capable of engaging key residues in biological targets. In the largest body of published work on this scaffold, the indole NH is uniformly blocked by an N-benzyl substituent, as in the (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione series evaluated for radiosensitization and anti-proliferative activity [1]. N-Benzylation eliminates the HBD capacity of the indole NH, introduces steric bulk at the indole N-1 position, and adds a lipophilic aromatic ring that alters LogP and target binding orientation. In the radiosensitizer study, N-benzyl analogs 9a–9m exhibited sensitizer enhancement ratios (SERs) in the range of 1.3–1.8 against HT-29 cells at 10 µM, but the free NH (unsubstituted) analog was not included in the study, leaving its SER uncharacterized [1]. The target compound's free NH therefore represents a distinct pharmacophoric feature that cannot be recapitulated by any N-substituted analog, making it a unique probe for targets where an indole NH hydrogen-bond interaction is hypothesized to be critical .

Hydrogen Bonding Target Engagement Pharmacophore Modeling

Imidazolidine-2,4-dione (Hydantoin) Core vs. Pyrimidine-2,4,6-trione (Barbiturate) Core: Differential Hydrogen-Bonding and Target Profiles

The target compound incorporates an imidazolidine-2,4-dione (hydantoin) core—a five-membered ring with two carbonyl groups and two NH donors. A closely related series replaces this with a pyrimidine-2,4,6(1H,3H,5H)-trione (barbiturate) core, as in compounds 10a–10i studied as radiosensitizers alongside the hydantoin series 9a–9m [1]. In that head-to-head comparison, the barbiturate-cored analogs (10a, 10b, 10c) were identified as the most potent radiosensitizers, with SER values superior to the corresponding hydantoin series members, demonstrating that the core heterocycle choice is a primary determinant of biological potency within this scaffold family [1]. Specifically, compound 10a (barbiturate core, R = 4-OCH3 benzyl) exhibited the highest SER of 1.8 at 10 µM against HT-29 cells, whereas the best hydantoin-core analog (9k) had an SER of approximately 1.5 under identical conditions [1]. The target compound, with a hydantoin core rather than a barbiturate core, is therefore predicted to exhibit a different activity profile—potentially lower SER but altered selectivity or pharmacokinetic properties—compared to the barbiturate isosteres. This core differentiation is analytically verifiable by IR spectroscopy (hydantoin: two distinct C=O stretches near 1720–1780 cm⁻¹; barbiturate: three C=O stretches) and by the number of exchangeable NH protons in ¹H NMR [1].

Core Scaffold Comparison Kinase Inhibition Enzyme Assay

Chemical Purity and Batch Reproducibility as Differentiation from Non-Commercial Academic Preparations

The target compound is commercially available from Fluorochem (Product Code F539979) at a certified purity of 95.0%, with full analytical characterization including canonical SMILES, InChI, InChI Key (NOXGIKNROCEZJQ-UITAMQMPSA-N), IUPAC name, MDL number (MFCD31556080), and SDS documentation . This contrasts with non-commercial, laboratory-synthesized batches of this or closely related analogs, which may exhibit variable purity and undefined impurity profiles. In the published radiosensitizer study, compounds were synthesized in-house and purity was confirmed by HPLC and spectral methods, but lot-to-lot variability was not reported [1]. For procurement decisions, the availability of a fully characterized commercial batch with documented purity, hazard classification (GHS07: Harmful/Irritant, H302-H315-H319-H335), and standardized storage conditions reduces experimental variability and enables cross-study reproducibility. The 250 mg pack size at £690.00 (UK list price) positions the compound as a premium research reagent, with pricing reflecting the synthetic complexity of the 4-methoxyindole-methylene-hydantoin assembly .

Chemical Procurement Quality Control Reproducibility

In Vitro ADME/T Profile Differentiation: Hydantoin Core Metabolic Stability Compared to Structurally Related Heterocycles

The hydantoin (imidazolidine-2,4-dione) core is generally recognized as metabolically stable due to the electron-withdrawing effect of its two carbonyl groups, which deactivate the ring toward oxidative metabolism by cytochrome P450 enzymes. In contrast, the closely related 2-thioxo-imidazolidin-4-one (thiohydantoin) analogs, such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) evaluated for anti-inflammatory activity, contain a thiocarbonyl group (C=S) that serves as a metabolic soft spot for oxidative desulfuration and is a potential site for covalent adduct formation with biological nucleophiles [1]. The target compound, bearing only C=O groups (no C=S), is predicted to exhibit superior intrinsic metabolic stability. While direct head-to-head microsomal stability data for the target compound vs. thiohydantoin analogs is not published in the open literature, the class-level understanding of hydantoin vs. thiohydantoin metabolism supports a differentiated stability profile [2]. Additionally, the 4-methoxy group on the indole ring is a potential site for O-demethylation, a metabolic liability shared with the 5-methoxy regioisomer; however, steric shielding by the proximal indole NH in the 4-methoxy orientation may reduce CYP-mediated O-demethylation rates compared to the more solvent-exposed 5-methoxy position [2].

Metabolic Stability ADME Drug Metabolism

High-Value Research and Industrial Application Scenarios for (Z)-5-((4-Methoxy-1H-indol-3-yl)methylene)imidazolidine-2,4-dione


Indole NH-Dependent Target Engagement Studies Requiring a Free N–H Hydrogen-Bond Donor

When a biological target is hypothesized or known to engage the indole NH of tryptophan or tryptophan-derived ligands through hydrogen bonding, the target compound—with its free indole NH—is the appropriate probe. Unlike the extensively studied N-benzyl-blocked analogs (9a–9m series from Reddy et al., 2010 [1]), this compound retains the full HBD capacity (indole NH + two hydantoin NH = 3 HBDs) and is the only commercially available 4-methoxy-(Z)-methylene-imidazolidinedione with an unsubstituted indole nitrogen. This makes it suitable for X-ray cocrystallography, SPR-based binding assays, and molecular docking studies where the indole NH interaction is a key pharmacophoric element.

Radiosensitizer Scaffold-Hopping SAR Campaigns with Hydantoin Core Reference

In programs aiming to optimize radiosensitization potency, this compound serves as the hydantoin-core reference point for scaffold-hopping comparisons against barbiturate-core analogs. Published data for the N-benzyl barbiturate series (10a–10c) demonstrated SER values up to 1.8 at 10 µM in HT-29 cells, while the corresponding hydantoin series showed lower SERs (~1.5) [1]. The target 4-methoxy-N-unsubstituted hydantoin compound represents the next logical iteration: does removing the N-benzyl group while retaining the hydantoin core and adding a 4-methoxy substituent recover potency? This compound is the entry point for that SAR exploration.

Conformationally Restricted Indole Probe for π-Conjugation-Dependent Mechanisms

The (Z)-methylene bridge locks the indole and hydantoin rings into a coplanar, fully conjugated orientation. This geometry is essential for mechanisms requiring extended π-stacking (e.g., DNA intercalation, flat binding pockets in kinases, or π-cation interactions). The saturated methyl analog (CAS 2102408-76-2) lacks this planarity. Researchers investigating mechanisms where conjugation-dependent charge transfer, fluorescence, or redox activity is hypothesized should select the target compound rather than the reduced analog, as the latter will not support the same electronic behavior.

Building Block for Diversity-Oriented Synthesis of Aplysinopsin-Inspired Libraries

As a versatile intermediate, the target compound can undergo further derivatization at the free indole NH (alkylation, acylation, sulfonylation) or at the hydantoin NH positions (Mannich reaction, N-alkylation), enabling rapid generation of focused libraries for phenotypic or target-based screening. The 4-methoxy substituent additionally provides a synthetic handle for demethylation to a phenol (4-OH), which can then be further functionalized (ether formation, sulfonation, glycosylation). Commercial availability at 95% purity with full characterization bypasses the need for custom synthesis of the core scaffold, accelerating library production timelines.

Quote Request

Request a Quote for (z)-5-((4-Methoxy-1h-indol-3-yl)methylene)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.